molecular formula C25H18N2O3 B10876295 N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide

Cat. No.: B10876295
M. Wt: 394.4 g/mol
InChI Key: WEAGSQATUNXRTI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with cyano and diphenyl groups, along with a phenoxyacetamide moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactionsThe final step involves the formation of the phenoxyacetamide moiety through a reaction with phenoxyacetic acid under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The cyano and phenoxyacetamide groups are believed to play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of cyano, diphenyl, and phenoxyacetamide groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C25H18N2O3/c26-16-21-23(18-10-4-1-5-11-18)24(19-12-6-2-7-13-19)30-25(21)27-22(28)17-29-20-14-8-3-9-15-20/h1-15H,17H2,(H,27,28)

InChI Key

WEAGSQATUNXRTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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